An In-depth Technical Guide to the Structure and Chemistry of N-Cbz-piperidine for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Chemistry of N-Cbz-piperidine for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Cbz-piperidine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. The introduction of the carboxybenzyl (Cbz) protecting group to the piperidine (B6355638) nitrogen atom provides a stable yet readily cleavable moiety, crucial for the multi-step synthesis of complex molecules. This guide delves into the core structure of N-Cbz-piperidine, explores its key derivatives, presents their physicochemical properties in a structured format, provides detailed experimental protocols for their synthesis, and illustrates their significance in drug development, particularly in the realm of neuroscience.
The Core Structure: Benzyl (B1604629) piperidine-1-carboxylate
The foundational molecule, N-Cbz-piperidine, is chemically named benzyl piperidine-1-carboxylate. Its structure consists of a six-membered piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl group. This protecting group is instrumental in preventing the secondary amine of the piperidine from undergoing unwanted reactions during synthetic sequences.
The Cbz group's stability under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool for organic chemists.[1] This strategic protection allows for selective modifications at other positions of the piperidine ring, paving the way for the synthesis of a diverse array of derivatives with significant pharmacological potential.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for the parent N-Cbz-piperidine and two of its important derivatives, N-Cbz-piperidine-4-carboxylic acid and 4-formyl-N-Cbz-piperidine.
| Property | Benzyl piperidine-1-carboxylate | N-Cbz-piperidine-4-carboxylic acid | 4-Formyl-N-Cbz-piperidine |
| CAS Number | 3742-91-4[2] | 10314-98-4[3] | 138163-08-3[4] |
| Molecular Formula | C₁₃H₁₇NO₂[2] | C₁₄H₁₇NO₄[3] | C₁₄H₁₇NO₃[4] |
| Molecular Weight | 219.28 g/mol [2] | 263.29 g/mol [3] | 247.29 g/mol [4] |
| Appearance | Colorless oil | White to off-white crystalline powder | White solid or liquid[4][5] |
| Purity | - | ≥97%[3] | ≥95%[6] |
| Boiling Point | - | - | 384.5 °C at 760 mmHg[6] |
| ¹H NMR (CDCl₃, δ ppm) | 7.39-7.29 (m, 5H), 5.14 (s, 2H), 3.51 (t, 4H), 1.65-1.55 (m, 6H) | 10.5 (br s, 1H), 7.37-7.29 (m, 5H), 5.14 (s, 2H), 4.15 (d, 2H), 2.92 (t, 2H), 2.59 (m, 1H), 2.05 (d, 2H), 1.81-1.69 (m, 2H) | 9.76 (s, 1H), 7.38-7.30 (m, 5H), 5.15 (s, 2H), 4.12 (d, 2H), 2.99 (t, 2H), 2.40 (m, 1H), 1.95 (d, 2H), 1.78-1.65 (m, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 155.3, 136.9, 128.5, 127.9, 127.8, 67.2, 45.0 (2C), 25.8 (2C), 24.6 | 179.8, 155.3, 136.6, 128.5, 128.0, 127.9, 67.4, 43.7 (2C), 40.7, 28.6 (2C) | 203.9, 155.0, 136.5, 128.5, 128.0, 127.9, 67.4, 48.9, 43.1 (2C), 28.5 (2C) |
| IR (cm⁻¹) | ~2930 (C-H), ~1695 (C=O, carbamate), ~1430, ~1240, ~1110 | ~3300-2500 (O-H, broad), ~2950 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate)[7][8] | ~2930 (C-H), ~2720 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1690 (C=O, carbamate)[9] |
Experimental Protocols: Synthesis of N-Cbz-piperidine Derivatives
Detailed and reliable synthetic procedures are paramount for obtaining high-purity N-Cbz-piperidine compounds for research and development.
Synthesis of Benzyl piperidine-1-carboxylate (Parent Compound)
Procedure: To a solution of piperidine (1.0 equivalent) and triethylamine (B128534) (1.2 equivalents) in dichloromethane (B109758) (DCM) at 0 °C, benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise. The reaction mixture is then warmed to room temperature and stirred for 3-5 hours. Upon completion, the mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is subsequently dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield benzyl piperidine-1-carboxylate.
Synthesis of 4-Formyl-N-Cbz-piperidine[10]
This synthesis is a multi-step process, illustrated in the workflow diagram below.
Step i: 1-(Benzyloxyformyl)piperidine-4-carboxylic acid [10] Piperidine-4-carboxylic acid (25 g) is dissolved in a mixture of tetrahydrofuran (B95107) (THF, 75 mL) and water (75 mL). Sodium bicarbonate (30.8 g) is added, and the mixture is cooled to 0°C. Benzyl chloroformate (38.9 mL) is then added dropwise. The reaction is stirred at room temperature for 5 hours. After the reaction, the THF is removed under reduced pressure. The aqueous residue is washed with ethyl acetate, then acidified with dilute HCl, and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to give the product. Yield: 48.5 g (96%).[10]
Step ii: 1-Cbz-4-piperidinemethanol [10] 1-(Benzyloxyformyl)piperidine-4-carboxylic acid (48.5 g) is dissolved in methanol (B129727) (485 mL) and cooled to 0°C. Thionyl chloride (13.34 mL) is added dropwise, and the mixture is refluxed for 20 minutes. After completion, methanol is distilled off, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Yield: 38 g (67%).[10]
Step iii: 4-Formyl-N-Cbz-piperidine [10] A solution of 1-Cbz-4-piperidinemethanol (10 g) in toluene (B28343) (100 mL) is cooled to -78°C under a nitrogen atmosphere. Diisobutylaluminium hydride (DIBAL-H, 60.9 mL of a 1.5 M solution in toluene) is added dropwise, and the mixture is stirred for 1 hour at this temperature. The reaction is quenched with methanol, and the mixture is stirred for an additional 30 minutes at -78°C before being warmed to room temperature and stirred for another hour. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography. Yield: 4.3 g (49%).[10]
References
- 1. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl piperidine-1-carboxylate | C13H17NO2 | CID 228749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Formyl-N-Cbz-Piperidine [chembk.com]
- 5. 4-Formyl-N-Cbz Piperidine Manufacturer & Supplier China | Properties, Uses, Safety Data & Price [chemheterocycles.com]
- 6. 4-Formyl-N-Cbz-piperidine | 138163-08-3 [sigmaaldrich.com]
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